[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate
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Overview
Description
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is a complex organic compound that features a combination of aromatic rings, sulfur, and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate typically involves multiple steps:
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Formation of the Pyridine Derivative: : The initial step involves the synthesis of the pyridine derivative. This can be achieved through a reaction between 3-chloropyridine and 4-chlorothiophenol under basic conditions, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
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Carbamate Formation: : The next step involves the formation of the carbamate group. This is done by reacting the pyridine derivative with 3,5-dichlorophenyl isocyanate. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the isocyanate.
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and the use of automated systems for precise control of temperature, pressure, and reactant addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the aromatic rings, converting them to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In the industrial sector, this compound can be used in
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3N2O2S/c20-13-3-5-17(6-4-13)27-18-12(2-1-7-23-18)11-26-19(25)24-16-9-14(21)8-15(22)10-16/h1-10H,11H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHHXAGXMFKCPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SC2=CC=C(C=C2)Cl)COC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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